2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the chemical formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2-dimethylnaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and alcohols.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals
Mechanism of Action
The mechanism by which 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene without the methyl substitutions.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with methyl groups at the 1 and 4 positions
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
13556-55-3 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H16/c1-12(2)8-7-10-5-3-4-6-11(10)9-12/h3-6H,7-9H2,1-2H3 |
InChI Key |
QJPWWLKPLICOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)C |
Origin of Product |
United States |
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